4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h5,7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQCRLWJVUVNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2=NC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538681-13-8 | |
| Record name | 4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 2-chloromethyl-4-methyl-quinazoline derivatives in the presence of a base . The reaction conditions often require anhydrous environments and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tetrahydroquinazoline derivatives, including 4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, as anticancer agents. These compounds have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
- A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the nanomolar range .
- Specifically, compounds derived from the tetrahydroquinazoline framework demonstrated enhanced activity by inducing mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels in resistant cancer cell lines .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | HeLa | 15 |
| Compound A | HT-29 | 20 |
| Compound B | A2780 | 25 |
Antimicrobial Properties
The antimicrobial potential of tetrahydroquinazoline derivatives has also been investigated. These compounds exhibit activity against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
- A library of tetrahydroquinoline derivatives was screened for antimicrobial activity against common pathogens. Results showed that several compounds displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | E. coli | 32 µg/mL |
| Compound C | S. aureus | 16 µg/mL |
| Compound D | C. albicans | 64 µg/mL |
Drug Development Applications
The unique structural features of 4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents.
Case Study: Scaffold for New Drug Candidates
- Researchers have utilized this compound as a starting point for synthesizing novel derivatives aimed at targeting specific biological pathways involved in cancer and infectious diseases. The modifications to the core structure have led to compounds with improved potency and selectivity .
Table 3: Drug Development Insights
Mechanism of Action
The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it can act on bacterial cell walls, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
The following compounds share the 5,6,7,8-tetrahydroquinazoline scaffold but differ in substituents and functional groups:
Key Observations:
- Halogenation : The dichloro analog (CAS 5458-56-0) exhibits increased reactivity due to electron-withdrawing chlorine atoms, making it a candidate for electrophilic substitution reactions .
- Steric Effects : The cyclopropyl variant introduces steric hindrance, which may influence binding affinity in enzyme-targeted applications .
- Functional Group Flexibility : The ethyl ester derivative (CAS 50466-15-4) demonstrates how esterification can modulate solubility and bioavailability .
Physicochemical Properties
| Property | 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid | 2,4-Dichloro Analog | Cyclopropyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 218.21 | 267.09 | 242.25 |
| LogP (Predicted) | ~1.2 | ~2.5 | ~2.8 |
| Solubility | Moderate in polar solvents | Low in water | Low in water |
The dichloro and cyclopropyl analogs exhibit higher hydrophobicity, suggesting better membrane permeability but poorer aqueous solubility .
Biological Activity
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a notable compound within the quinazoline family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has a molecular formula of CHNO and a molecular weight of 192.22 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological potential.
The biological activity of 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is primarily attributed to its interactions with multiple cellular pathways:
- Target Interactions : This compound interacts with various enzymes and proteins involved in critical biochemical pathways.
- Biochemical Pathways : It influences pathways related to inflammation, cell proliferation, and apoptosis.
- Resultant Biological Effects : The compound exhibits a range of activities including:
Anti-inflammatory Activity
Research indicates that derivatives of quinazoline compounds can suppress pro-inflammatory mediators in cellular models. For instance, studies have shown that certain analogs significantly inhibit the production of cytokines such as IL-6 and TNF-α in LPS-treated cells .
Anticancer Potential
Preliminary studies suggest that 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid may possess anticancer properties through modulation of cell cycle regulators and induction of apoptosis in cancer cell lines. Specific IC values indicate promising efficacy against various cancer types .
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities against several pathogenic strains. For example:
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal activity against Candida species .
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of quinazoline derivatives in BV2 microglial cells. The results indicated that certain compounds significantly reduced LPS-induced inflammation markers with IC values ranging from 20 to 40 µM .
| Compound | IC (µM) | Inhibitory Effect |
|---|---|---|
| HSR1101 | <30 | TNF-α |
| HSR1102 | <30 | TNF-α |
| HSR1103 | 40-80 | IL-6 |
Anticancer Activity Assessment
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it was reported that treatment with specific concentrations led to significant reductions in cell viability .
Comparison with Similar Compounds
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can be compared to other quinazoline derivatives:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | Similar core structure | Varies in biological activity |
| Quinazolinone derivatives | Shares quinazoline core | Diverse pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
